Dapagliflozin propanediol hydrate
描述
Dapagliflozin propanediol hydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the management of type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. This compound is also used to reduce the risk of hospitalization for heart failure in patients with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dapagliflozin propanediol involves multiple steps. One method starts with a 4-chloro-3-(4-ethoxybenzyl)phenyl halide, which undergoes an X/Li/Zn exchange reaction to form an organozinc reagent. This reagent then reacts with 2,3,4,6-tetra-O-pivaloyl-α-D-bromoglucopyranose through a nucleophilic substitution reaction to produce a compound. The pivaloyl protecting group is then removed to obtain dapagliflozin, which is directly reacted with (S)-1,2-propanediol and water to form dapagliflozin propanediol .
Industrial Production Methods
Industrial production of dapagliflozin propanediol typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
Dapagliflozin propanediol hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo dapagliflozin.
Reduction: Reduction reactions can produce benzylic hydroxy dapagliflozin.
Substitution: Nucleophilic substitution reactions are involved in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as lithium alkylide and zinc salts are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .
科学研究应用
Dapagliflozin propanediol hydrate has a wide range of scientific research applications:
Chemistry: Used in the study of SGLT2 inhibitors and their chemical properties.
Biology: Investigated for its effects on glucose metabolism and renal function.
Medicine: Extensively studied for its role in managing type 2 diabetes, heart failure, and chronic kidney disease.
Industry: Used in the development of pharmaceutical formulations and drug delivery systems .
作用机制
Dapagliflozin propanediol hydrate inhibits the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubule of the nephron. By inhibiting SGLT2, it reduces the reabsorption of glucose, leading to increased urinary glucose excretion. This helps in better glycemic control and reduces the workload on the heart by lowering blood pressure and improving cardiovascular outcomes .
相似化合物的比较
Similar Compounds
- Canagliflozin
- Empagliflozin
- Ertugliflozin
Comparison
Dapagliflozin propanediol hydrate is unique in its high selectivity for SGLT2, which minimizes off-target effects. Compared to canagliflozin and empagliflozin, dapagliflozin has shown a favorable safety profile and efficacy in reducing cardiovascular events and improving renal outcomes .
生物活性
Dapagliflozin propanediol hydrate is a sodium-glucose cotransporter-2 (SGLT-2) inhibitor, primarily used in the management of type 2 diabetes mellitus (T2DM). This compound enhances glycemic control by promoting urinary glucose excretion, thus reducing blood glucose levels independently of insulin. The biological activity of this compound is characterized by its pharmacokinetics, efficacy in clinical settings, and safety profile.
Absorption and Bioavailability
This compound exhibits a bioavailability of approximately 78%, with peak plasma concentrations (Tmax) achieved around 2 hours post-administration. The compound is classified as BCS Class 3, indicating good solubility when administered orally. In a comparative study, the pharmacokinetic profiles of this compound were found to be comparable to those of dapagliflozin formate (DAP-FOR), confirming its rapid conversion into the active form of dapagliflozin in the body .
Table 1: Pharmacokinetic Parameters
Parameter | This compound | Dapagliflozin Formate |
---|---|---|
Bioavailability | 78% | Not specified |
Tmax (hours) | 2 | Not specified |
Cmax (ng/mL) | Comparable | Comparable |
AUC (ng·h/mL) | Comparable | Comparable |
Clinical Trials Overview
This compound has been evaluated in numerous clinical trials. A pooled analysis across nine studies involving 2,226 patients with mild renal impairment demonstrated significant improvements in glycemic control and renal outcomes compared to placebo. In the DAPA-CKD trial, patients treated with dapagliflozin showed reduced risk of worsening renal function and cardiovascular events .
Case Study: DAPA-CKD Trial
The DAPA-CKD trial involved 4,298 participants with chronic kidney disease (CKD), assessing the efficacy of dapagliflozin over a median exposure of 27 months. Results indicated that dapagliflozin significantly reduced the composite outcome of worsening renal function or cardiovascular death by 39% compared to placebo. This study highlights dapagliflozin's role not only in glycemic control but also in renal protection .
Adverse Events
The safety profile of this compound is generally favorable. In clinical trials, the overall incidence of adverse events was reported at 60% for dapagliflozin compared to 55.7% for placebo. Common adverse effects include urinary tract infections, genital mycotic infections, and dehydration-related events due to increased diuresis .
Table 2: Summary of Adverse Events
Adverse Event | Incidence in Dapagliflozin Group | Incidence in Placebo Group |
---|---|---|
Urinary Tract Infections | 8.0% | 3.5% |
Genital Mycotic Infections | 5.0% | 1.0% |
Dehydration | 3.0% | 1.5% |
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOADIQFWSVMMRJ-UPGAGZFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914678 | |
Record name | Dapagliflozin propanediol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960404-48-2 | |
Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960404-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dapagliflozin propanediol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapagliflozin propanediol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAPAGLIFLOZIN PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。